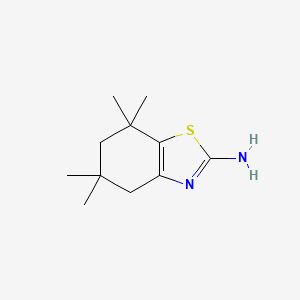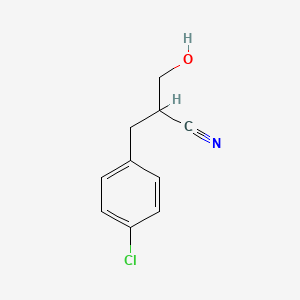
2-(3,4-dimethylphenyl)-2-oxoacetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethylphenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and an oxo group attached to an acetaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dimethylphenyl)-2-oxoacetaldehyde typically involves the reaction of 3,4-dimethylbenzaldehyde with an appropriate oxidizing agent. One common method is the oxidation of 3,4-dimethylbenzaldehyde using reagents such as potassium permanganate or chromium trioxide under controlled conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3,4-dimethylphenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.
Reduction: Reduction of the oxo group can yield the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: (3,4-Dimethylphenyl)acetic acid.
Reduction: (3,4-Dimethylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethylphenyl)-2-oxoacetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3,4-dimethylphenyl)-2-oxoacetaldehyde involves its interaction with various molecular targets. The oxo group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
(3,4-Dimethoxyphenyl)(oxo)acetaldehyde: Similar structure but with methoxy groups instead of methyl groups.
(3,4-Dichlorophenyl)(oxo)acetaldehyde: Contains chlorine atoms instead of methyl groups.
(3,4-Dimethylphenyl)acetaldehyde: Lacks the oxo group.
Uniqueness: 2-(3,4-dimethylphenyl)-2-oxoacetaldehyde is unique due to the presence of both methyl groups and an oxo group, which confer distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C10H10O2 |
|---|---|
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
2-(3,4-dimethylphenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C10H10O2/c1-7-3-4-9(5-8(7)2)10(12)6-11/h3-6H,1-2H3 |
InChI-Schlüssel |
NATLVNNKDPMRAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)C=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![n-[(4-Fluorophenyl)sulfonyl]-d-alanine](/img/structure/B8653783.png)


![Benzo[b]thiophen-3(2H)-one, 2,2-dimethyl-, 1,1-dioxide](/img/structure/B8653796.png)

![Ethyl 2-methylimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B8653811.png)




![2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol](/img/structure/B8653831.png)



